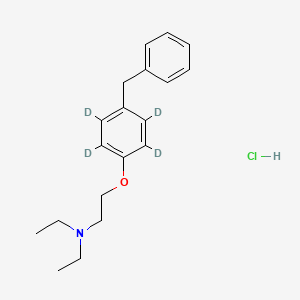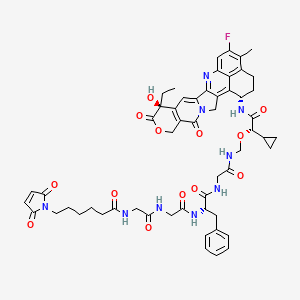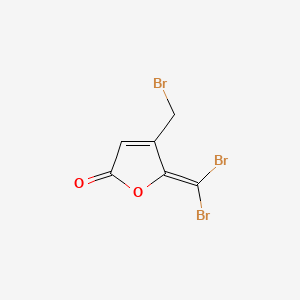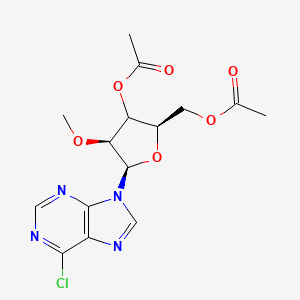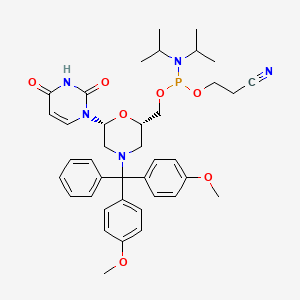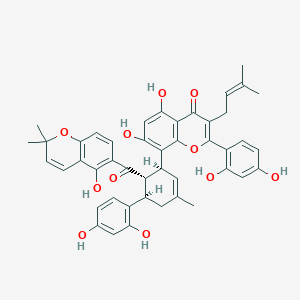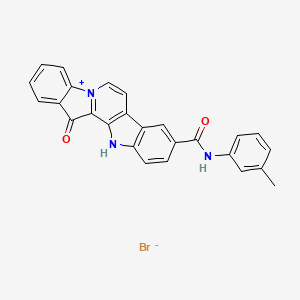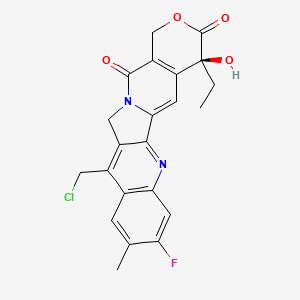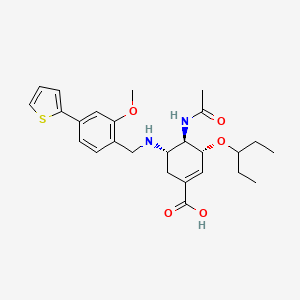
Neuraminidase-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuraminidase-IN-10 is a compound known for its inhibitory effects on the enzyme neuraminidase. Neuraminidase is a glycoside hydrolase enzyme that cleaves the glycosidic linkages of neuraminic acids. This enzyme is crucial in the life cycle of influenza viruses, aiding in the release of new viral particles from infected cells. Neuraminidase inhibitors, such as this compound, are therefore significant in the treatment and prevention of influenza infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Neuraminidase-IN-10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes the purification of the compound through techniques such as crystallization and chromatography. Quality control measures are implemented to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
Neuraminidase-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
Wissenschaftliche Forschungsanwendungen
Neuraminidase-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of glycoside hydrolase enzymes and to develop new synthetic methodologies.
Biology: Employed in research on viral life cycles, particularly influenza viruses, to understand the role of neuraminidase in viral replication and spread.
Medicine: Investigated as a potential therapeutic agent for the treatment of influenza and other viral infections. It is also used in the development of diagnostic assays for detecting neuraminidase activity.
Industry: Utilized in the production of antiviral drugs and in the development of new pharmaceuticals targeting neuraminidase
Wirkmechanismus
Neuraminidase-IN-10 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby inhibiting its activity. This prevents the cleavage of sialic acid residues from glycoproteins and glycolipids on the surface of host cells and viral particles. As a result, the release of new viral particles from infected cells is blocked, limiting the spread of the infection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Neuraminidase-IN-10 include:
Oseltamivir: A widely used neuraminidase inhibitor for the treatment of influenza.
Zanamivir: Another neuraminidase inhibitor used in the treatment of influenza.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza infections
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against neuraminidase. It has been shown to be effective against various strains of influenza viruses, including those resistant to other neuraminidase inhibitors. This makes it a valuable compound in the ongoing efforts to combat influenza and other viral infections .
Eigenschaften
Molekularformel |
C26H34N2O5S |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
(3R,4R,5S)-4-acetamido-5-[(2-methoxy-4-thiophen-2-ylphenyl)methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C26H34N2O5S/c1-5-20(6-2)33-23-14-19(26(30)31)12-21(25(23)28-16(3)29)27-15-18-10-9-17(13-22(18)32-4)24-8-7-11-34-24/h7-11,13-14,20-21,23,25,27H,5-6,12,15H2,1-4H3,(H,28,29)(H,30,31)/t21-,23+,25+/m0/s1 |
InChI-Schlüssel |
AEQWUSSTTYLLFR-QQKQFIJSSA-N |
Isomerische SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=C(C=C(C=C2)C3=CC=CS3)OC)C(=O)O |
Kanonische SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=C(C=C(C=C2)C3=CC=CS3)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


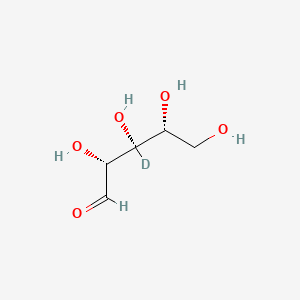
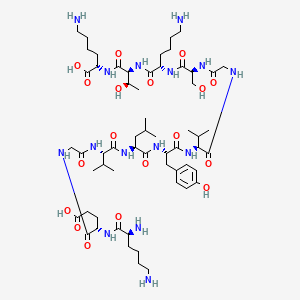
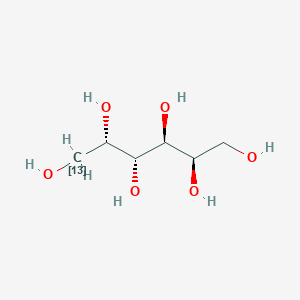
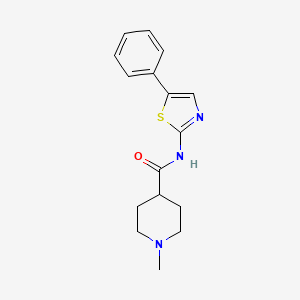
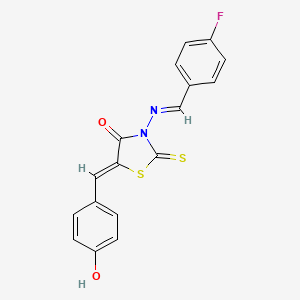
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
